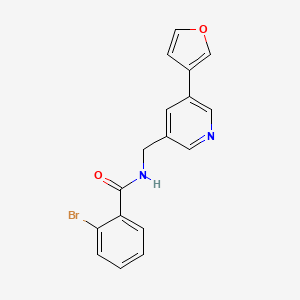
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
One research avenue involves the synthesis of novel pyrazole derivatives containing a 2-methylquinoline ring system, demonstrating potential antimicrobial properties. These compounds have been evaluated for their in vitro antibacterial and antifungal activities against a range of organisms, showing significant efficacy, particularly compounds with specific substitutions demonstrating enhanced potency (Raju et al., 2016).
Antiviral Activity and Heterocyclic Synthesis
Further studies have explored the synthesis of heterocyclic compounds based on pyrazole and pyrazolo[3,4-b]pyridine derivatives, investigating their potential antiviral activities. This research has resulted in the identification of compounds with promising cytotoxic, anti-HSV1, and anti-HAV-MBB properties, opening pathways for the development of new antiviral agents (Attaby et al., 2006).
Plant Growth Promotion
Another interesting application is the investigation into the synthesis and plant growth-promoting effects of novel quinolinyl chalcones. These studies have indicated that certain synthesized compounds can positively affect the growth of selected crop plants, suggesting a potential agricultural application (Hassan et al., 2020).
Fungicidal Activity
The synthesis of 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties has demonstrated moderate inhibitory activity against Gibberella zeae, a fungal pathogen, at certain dosages. This research highlights the compound's potential use in developing new fungicidal agents (Liu et al., 2012).
Molecular Structure Analysis
Additionally, the study of molecular structures, including the isomorphous methyl- and chloro-substituted small heterocyclic analogues, has provided insights into the chlorine-methyl (Cl-Me) exchange rule. Such structural analyses contribute to a deeper understanding of the compound's chemical behavior and potential modifications for specific applications (Swamy et al., 2013).
properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-21-10-16(9-20-21)18-12-22(11-15-4-2-3-5-17(15)18)19(23)8-14-6-7-24-13-14/h2-7,9-10,13,18H,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUFRQDXWZQLJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-dimethyl-5-methylidene-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2812016.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2812018.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
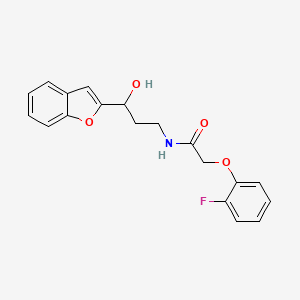
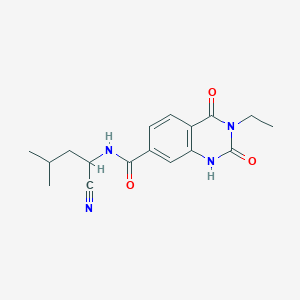
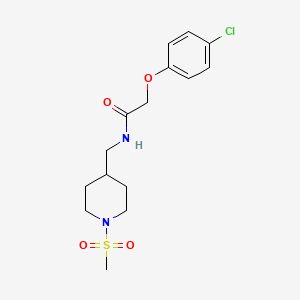

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)

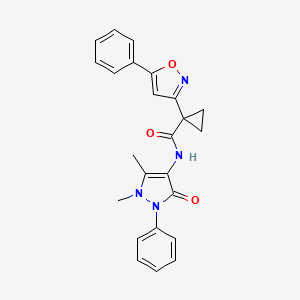
![[3-Amino-5-(2,4-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2812035.png)
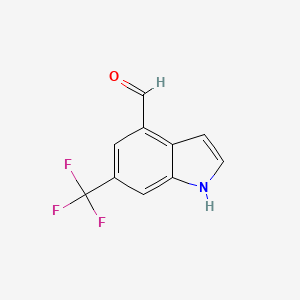
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2812037.png)
